Carboxyarsenazo III
Overview
Description
Carboxyarsenazo III is a complex organic compound known for its application in analytical chemistry. It is a bis-azo derivative of chromotropic acid, forming stable complexes with various cations.
Mechanism of Action
Action Environment
Environmental factors influence Carboxyarsenazo III’s efficacy and stability:
- Its absorption and binding depend on pH. Stability may vary with temperature. Photodegradation could occur. Environmental ions affect solubility and interactions.
Remember, this compound’s presence in urine and human serum highlights its relevance in clinical and analytical contexts . Its intricate mode of action underscores the complexity of biochemical interactions. 🧪🔬🌱
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carboxyarsenazo III involves the diazotization of 2-arsonophenylamine followed by coupling with 1,8-dihydroxy-3,6-disulfonic acid. The reaction is typically carried out in an acidic medium to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carboxyarsenazo III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .
Scientific Research Applications
Carboxyarsenazo III has several scientific research applications:
Analytical Chemistry: Widely used as a reagent for the spectrophotometric determination of rare earth elements and actinides.
Biology: Employed in various biological assays to detect and quantify metal ions in biological samples.
Medicine: Used in diagnostic tests to measure trace elements in biological fluids.
Comparison with Similar Compounds
Similar Compounds
Arsenazo I: Another azo compound used for similar applications but with different sensitivity and selectivity profiles.
Chlorophosphonazo III: A similar compound with phosphonic acid groups instead of arsonic acid groups, used for the determination of different metal ions.
Uniqueness
Carboxyarsenazo III is unique due to its high sensitivity and selectivity for rare earth elements and actinides. Its ability to form stable complexes with a wide range of metal ions makes it a versatile reagent in analytical chemistry .
Properties
IUPAC Name |
2-[[7-[(2-arsonophenyl)diazenyl]-1,8-dihydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17AsN4O13S2/c29-21-18-11(9-16(42(36,37)38)19(21)27-25-14-7-3-1-5-12(14)23(31)32)10-17(43(39,40)41)20(22(18)30)28-26-15-8-4-2-6-13(15)24(33,34)35/h1-10,29-30H,(H,31,32)(H2,33,34,35)(H,36,37,38)(H,39,40,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYBKUZTYOBWAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=C(C(=C(C3=C2O)O)N=NC4=CC=CC=C4[As](=O)(O)O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17AsN4O13S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701103406 | |
Record name | Carboxyarsenazo | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701103406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3772-44-9 | |
Record name | Carboxyarsenazo | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3772-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboxyarsenazo | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboxyarsenazo | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701103406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[7-[(2-arsonophenyl)azo]-1,8-dihydroxy-3,6-disulpho-2-naphthyl]azo]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Carboxyarsenazo forms colored complexes with various metal ions, including Zirconium (IV) [], Copper (II) [, ], Aluminum (III) [], and Thorium []. This complex formation leads to a change in the solution's absorbance spectrum, enabling the quantification of these metal ions using spectrophotometry. For instance, in a solution with pH 1.5, Carboxyarsenazo binds with proteins to form a blue complex with maximum absorption at 612 nm. []
A: While the provided research excerpts don't explicitly mention the molecular weight, the molecular formula for Carboxyarsenazo is C21H16AsN3O13S2. Spectroscopic data varies depending on the complex formed. For example, the Zirconium (IV)-Carboxyarsenazo complex has a maximum absorption at 645 nm [], while the Copper (II)-Carboxyarsenazo complex shows maximum absorption at 614 nm. [, ]
A: Research shows that Carboxyarsenazo demonstrates good stability in acidic solutions. For instance, it forms a stable complex with Zirconium (IV) in a 0.2 mol/L hydrochloric acid solution. [] Additionally, it functions effectively as a sulfate-ion indicator in a 2:1 acetone-water solution buffered with pyridine and perchloric acid. []
A: Carboxyarsenazo can be used to modify biosilica-based adsorbents, enhancing their ability to preconcentrate rare earth elements (REEs) from solutions with pH ranging from 3.5 to 6.5. This method allows for the separation of REEs from other metal ions before their determination using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). []
A: Yes, Carboxyarsenazo has been employed as an indicator in continuous flow analysis (CFA) for determining ruthenium concentrations. Its reaction with sodium periodate, catalyzed by ruthenium, allows for sensitive and selective detection of ruthenium in complex industrial samples. []
A: Yes, Carboxyarsenazo has been researched for its application in determining uranium and plutonium concentrations in nuclear materials. Notably, it's been used in differential spectrophotometry to analyze VVER spent fuel solutions. [, ]
A: Spectrophotometry is widely used to characterize and quantify Carboxyarsenazo and its metal complexes due to the color change upon complex formation. [, , , , , ] Other methods, such as titration, have been explored for sulfate determination using Carboxyarsenazo as an indicator. []
A: While the provided research doesn't extensively compare Carboxyarsenazo with alternatives, it does mention Dibromosulphonazo III as a potential alternative for spectrophotometric determination of Palladium. [] Further research is needed to comprehensively compare their performance, cost, and environmental impact.
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